molecular formula C15H21N3O3 B3011503 N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1219903-69-1

N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B3011503
M. Wt: 291.351
InChI Key: WIUFZGRPTXYUMN-UHFFFAOYSA-N
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Description

The compound "N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" is a chemical entity that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, paper discusses a series of monoamidic derivatives of cyclohexanedicarboxylic acids, which are evaluated for their inhibitory activity against angiotensin-converting enzyme (ACE). This suggests that the compound could potentially be designed or evaluated for similar biological activities.

Synthesis Analysis

The synthesis of related compounds, as described in paper , involves the preparation of hydroxamic derivatives of cyclohexane series, with a marked increase in potency upon alkylation of the amidic nitrogen. This indicates that the synthesis of "N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" could involve similar strategies, such as the introduction of an alkyl group to the nitrogen atom to potentially increase biological activity.

Molecular Structure Analysis

Paper provides insights into the molecular structure of related compounds through crystallographic studies. The compounds studied exhibit an intramolecular hydrogen bond, which is a structural feature that could also be present in the compound of interest. Molecular mechanics calculations suggest conformational flexibility, which could be relevant for the binding of "N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" to biological targets.

Chemical Reactions Analysis

The compound may undergo chemical reactions similar to those described in paper , where N-alkenyl pyridine carboxamides undergo a dearomatizing cyclization. This reaction is initiated by pyridine acylation and results in the formation of spirocyclic dihydropyridines. Such reactions could be explored for the synthesis or modification of "N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" to obtain derivatives with potentially interesting biological properties.

Physical and Chemical Properties Analysis

Although the papers provided do not directly discuss the physical and chemical properties of the compound , they do offer a framework for predicting such properties. For example, the presence of a cyclohexyl group and a dihydropyridine core, as seen in the related compounds, may suggest certain solubility characteristics, stability under physiological conditions, and the potential for forming salts or crystalline forms, which are important for drug development.

Scientific Research Applications

Hydrogen Bonding Studies

Research on similar compounds, such as enaminones, has focused on their crystal structures and hydrogen bonding. For example, Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of three anticonvulsant enaminones. They found that the cyclohexene rings adopt sofa conformations and explored the significant disorder of the carbomethoxy groups, caused by rotation around the C-C(OOC) single bond. This research helps in understanding the structural and bonding characteristics of related compounds (Kubicki, Bassyouni & Codding, 2000).

Synthesis of Derivatives and Potential Applications

The synthesis of pyrimidine-5-carboxamide derivatives, as reported by Dotsenko et al. (2013), involves the interaction of amino thioxopropanamides with anilinomethylene derivatives of various compounds. This process leads to the formation of related derivatives, which upon alkylation form 4-(alkylthio)pyrimidine-5-carboxamide derivatives. These synthetic pathways can provide insights into producing similar derivatives from N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Dotsenko et al., 2013).

Computational Studies and Non-linear Optical Properties

Jayarajan et al. (2019) conducted experimental and computational studies on related compounds, focusing on their non-linear optical (NLO) properties and molecular docking analyses. These studies provide insights into the potential applications of N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in fields like optoelectronics and molecular docking, which are vital for drug design and other scientific applications (Jayarajan et al., 2019).

Safety And Hazards

Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards .

properties

IUPAC Name

N-[2-(cyclohexylmethylamino)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c19-13-7-6-12(9-17-13)15(21)18-10-14(20)16-8-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8,10H2,(H,16,20)(H,17,19)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUFZGRPTXYUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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